molecular formula C4H7O7P B1204663 2-Hydroxy-3-phosphonooxybut-3-enoic acid

2-Hydroxy-3-phosphonooxybut-3-enoic acid

Cat. No.: B1204663
M. Wt: 198.07 g/mol
InChI Key: FPQJGWWGSNGINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-3-phosphonooxybut-3-enoic acid is a carboxyalkyl phosphate.

Scientific Research Applications

1. Asymmetric Hydrogenation and Synthesis of ACE Inhibitors

A study by Zhu, Meng, Fan, Xie, and Zhang (2010) reported the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to yield 2-hydroxy-4-arylbutanoic acids. This process is significant for synthesizing a common intermediate for ACE inhibitors (Zhu et al., 2010).

2. Enantioselective Hydrophosphonylation of Aldehydes

Suyama, Sakai, Matsumoto, Saito, and Katsuki (2010) described the highly enantioselective hydrophosphonylation of aldehydes with phosphonates. This method is crucial for synthesizing enantioenriched α-hydroxy phosphonates, which have wide biological applications (Suyama et al., 2010).

3. Synthesis and Applications of Phosphonic Acids

A review by Sevrain, Berchel, Couthon, and Jaffrès (2017) highlighted the diverse applications of phosphonic acids in fields like chemistry, biology, and physics. They covered methods for synthesizing phosphonic acids, including those derived from dialkyl phosphonate (Sevrain et al., 2017).

4. Metal-ion Binding Properties of Nucleotide Analogues

Blindauer, Sigel, Operschall, Holý, and Sigel (2017) studied the metal-ion binding properties of the acyclic nucleoside phosphonate HPMPC, which is clinically used in antiviral therapy. Their research is significant for understanding the in vivo interactions of nucleotides and their analogues (Blindauer et al., 2017).

5. Geranylgeranyl Transferase Inhibition

McKenna, Kashemirov, Błażewska, Mallard-Favier, Stewart, Rojas, Lundy, Ebetino, Baron, Dunford, Kirsten, Seabra, Bala, Marma, Rogers, and Coxon (2010) explored the synthesis of 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid, a potent new geranylgeranyl transferase inhibitor. This research is relevant for developing drugs to treat conditions like osteoporosis (McKenna et al., 2010).

Properties

Molecular Formula

C4H7O7P

Molecular Weight

198.07 g/mol

IUPAC Name

2-hydroxy-3-phosphonooxybut-3-enoic acid

InChI

InChI=1S/C4H7O7P/c1-2(3(5)4(6)7)11-12(8,9)10/h3,5H,1H2,(H,6,7)(H2,8,9,10)

InChI Key

FPQJGWWGSNGINK-UHFFFAOYSA-N

SMILES

C=C(C(C(=O)O)O)OP(=O)(O)O

Canonical SMILES

C=C(C(C(=O)O)O)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-3-phosphonooxybut-3-enoic acid
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2-Hydroxy-3-phosphonooxybut-3-enoic acid
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Reactant of Route 5
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Reactant of Route 6
2-Hydroxy-3-phosphonooxybut-3-enoic acid

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